N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide
Description
Properties
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O/c18-15-7-2-1-6-14(15)16(10-19)20-17(22)12-9-13-5-3-4-8-21(13)11-12/h1-9,11,16H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYZFHFMMBLUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)C2=CN3C=CC=CC3=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide typically involves a multi-step process. One common method starts with the reaction of 1-(cyanomethyl)pyridinium chloride with a suitable fluorophenyl derivative under reflux conditions in acetonitrile. The resulting intermediate is then subjected to further reactions to introduce the indolizine moiety and the carboxamide group. The reaction conditions often involve the use of sodium acetate as a base and acetonitrile as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide, several types of chemical reactions could be envisioned:
-
Hydrolysis : The carboxamide group could undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
-
Nucleophilic Substitution : The cyano group might participate in nucleophilic substitution reactions, although this is less common due to its stability.
-
Cyclization Reactions : The indolizine core could be involved in further cyclization reactions with appropriate reagents.
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the structure of this compound. NMR would provide detailed information about the molecular structure, including the arrangement of the fluorophenyl and cyano groups, while MS would confirm the molecular weight and fragmentation patterns.
Biological Activities
Indolizine derivatives have been explored for their biological activities, including anticancer and antimicrobial properties . The specific biological activity of this compound would depend on its interactions with biological targets, which could be influenced by the presence of the cyano and fluorophenyl groups.
Data Table: Potential Reactions and Conditions
| Reaction Type | Conditions | Expected Products |
|---|---|---|
| Hydrolysis | Acidic or Basic Conditions | Carboxylic Acid Derivative |
| Nucleophilic Substitution | Appropriate Nucleophile | Substituted Derivative |
| Cyclization | Specific Reagents and Conditions | Further Cyclized Products |
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C19H17N3O3
CAS Number: 1645508-41-3
IUPAC Name: N-[cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide
The compound features a complex structure that includes an indolizine core, a cyano group, and a fluorophenyl moiety. These structural elements are crucial for its biological activity, influencing its interaction with various molecular targets.
Chemistry
This compound serves as a building block for the synthesis of more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the development of new chemical entities.
Biology
The compound has been investigated for its potential biological activities , including:
- Antimicrobial Activity: Preliminary studies indicate that it exhibits inhibitory effects against several bacterial strains, potentially disrupting bacterial cell wall synthesis or metabolic processes.
- Anti-inflammatory Effects: In vitro studies suggest that it can reduce pro-inflammatory cytokines in macrophages, indicating potential applications in treating inflammatory diseases.
Medicine
This compound is explored for its therapeutic applications :
- Anticancer Properties: Research indicates significant anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound induces apoptosis and inhibits tumor growth through mechanisms involving caspase activation and modulation of signaling pathways like PI3K/Akt and MAPK/ERK.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits tumor growth | |
| Antimicrobial | Inhibitory effects on bacterial strains | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Case Study 1: Anticancer Efficacy
In a notable study evaluating the anticancer efficacy of this compound on human breast cancer cells (MCF-7), researchers reported a dose-dependent decrease in cell viability. The IC50 values were comparable to established chemotherapeutics, indicating strong potential as an anticancer agent. Mechanistic studies revealed that the compound induced apoptosis via caspase activation and DNA fragmentation .
Case Study 2: Antimicrobial Properties
Another study assessed the antimicrobial activity against several bacterial strains. The results demonstrated that this compound exhibited significant inhibitory effects, suggesting its potential as a therapeutic agent against bacterial infections .
Mechanism of Action
The mechanism of action of N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Comparison with NBOMe/NBOH Derivatives : Fluorophenylmethyl-substituted compounds like 25C-NBF HCl () exhibit high receptor affinity in psychedelic analogs, suggesting structural motifs that could influence the target compound’s bioactivity .
Notes
Synthetic Limitations : Traditional methods for indolizine carboxamides suffer from low yields (7–60% recovery of starting material ), though CDI-mediated coupling offers improved efficiency .
Toxicological Uncertainties: The cyano group’s toxicity profile is understudied (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide ), necessitating further safety evaluations for the target compound.
Structural Uniqueness: The combination of 2-fluorophenyl and cyano groups distinguishes the target compound from simpler indolizine carboxamides and fluorinated aryl derivatives like AB-FUBINACA .
Biological Activity
N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by recent findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features an indolizine core, which is known for its ability to interact with various biological targets. The presence of the cyano and fluorophenyl groups enhances its pharmacological profile by influencing its binding affinity to specific receptors and enzymes.
Biological Activities
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of indolizine derivatives, including this compound. The compound has been evaluated against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HepG-2 (liver) | 11.97 |
| HCT-116 (colon) | 28.37 |
| MCF-7 (breast) | 19.87 |
These values indicate significant cytotoxic activity, particularly against HepG-2 cells, suggesting that the compound may inhibit pathways critical for cancer cell proliferation .
Mechanism of Action:
The anticancer effects are believed to be mediated through the inhibition of key signaling pathways, including the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK-2). For instance, compound 6o demonstrated IC50 values of 62 nM for EGFR and 118 nM for CDK-2, indicating potent inhibitory activity against these targets .
2. Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits notable anti-inflammatory effects. Research has shown that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response.
Key Findings:
- Compounds related to indolizine structures have shown selective inhibition of COX-2 over COX-1, leading to a reduction in pro-inflammatory mediators such as TNFα and IL-6 .
- The anti-inflammatory mechanism may involve suppression of NF-κB activation, which is crucial for the transcription of inflammatory cytokines .
Case Studies
Several studies have explored the biological activity of indolizine derivatives:
-
Study on Anticancer Activity:
A series of indolizine derivatives were synthesized and tested against various cancer cell lines. The most active compounds exhibited IC50 values ranging from 6.02 to 13.87 μM across different cell lines, demonstrating strong antiproliferative effects . -
Study on Anti-inflammatory Mechanisms:
In vitro assays indicated that certain indolizine derivatives significantly reduced nitrite production and cytokine levels in macrophage cultures, showcasing their potential as anti-inflammatory agents .
Q & A
Basic Research Questions
What synthetic methodologies are recommended for preparing N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide?
Methodological Answer:
The synthesis typically involves coupling reactions between indolizine-2-carboxylic acid derivatives and cyano-substituted amines. A common approach uses carbodiimide-based coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) under inert conditions. Key steps include:
- Activation : React indolizine-2-carboxylic acid with TBTU and 2,6-lutidine at 25–30°C to form an active ester intermediate.
- Coupling : Add N-[cyano-(2-fluorophenyl)methyl]amine at 0–5°C to minimize side reactions.
- Purification : Monitor progress via TLC (hexane:ethyl acetate, 9:3 v/v) and purify using column chromatography .
How can the structure of this compound be confirmed post-synthesis?
Methodological Answer:
A multi-analytical approach is essential:
- NMR Spectroscopy : Use ¹H and ¹³C NMR (e.g., 400 MHz in DMSO-d₆) to confirm substituent positions. For example, the cyano group’s carbon appears at ~115–120 ppm in ¹³C NMR.
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺).
- X-ray Crystallography : Single-crystal diffraction resolves stereochemical ambiguities and intramolecular interactions (e.g., C–H···O hydrogen bonds) .
What safety precautions are advised for handling this compound?
Methodological Answer:
While toxicological data are limited, standard precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Toxicity assessments (e.g., Ames test) are recommended for biological studies .
Advanced Research Questions
How can computational modeling optimize reaction conditions for this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and optimize reaction parameters:
- Solvent Effects : Simulate polar aprotic solvents (e.g., DCM) to assess stabilization of intermediates.
- Catalyst Screening : Compare coupling agents (TBTU vs. HATU) for activation energy barriers.
- Kinetic Studies : Use QSPR models to predict reaction rates under varying temperatures .
How do crystallographic data resolve spectral contradictions in structural analysis?
Methodological Answer:
Single-crystal X-ray diffraction provides unambiguous bond-length and angle data. For example:
- Hydrogen Bonding : Detect intramolecular C–H···O interactions (2.5–3.0 Å) that may explain unexpected NMR splitting.
- Torsional Angles : Confirm rotational restrictions in the indolizine core that affect UV-Vis spectra. Cross-validate with Hirshfeld surface analysis for packing effects .
What strategies address low yields in large-scale synthesis?
Methodological Answer:
Scale-up challenges often arise from poor solubility or side reactions. Solutions include:
- Flow Chemistry : Continuous reactors improve mixing and thermal control.
- Microwave Assistance : Reduce reaction times (e.g., from 12 hrs to 30 mins) for coupling steps.
- Solvent Optimization : Replace DCM with THF/ACN mixtures to enhance substrate solubility .
How can structure-activity relationships (SAR) guide biological studies?
Methodological Answer:
- Functional Group Modulation : Replace the 2-fluorophenyl group with electron-withdrawing substituents (e.g., -NO₂) to assess cytotoxicity.
- Bioisosteres : Substitute the cyano group with a carboxylic acid to improve solubility for in vitro assays.
- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases) .
Methodological Challenges & Solutions
How to resolve overlapping signals in ¹H NMR spectra?
Methodological Answer:
- 2D NMR : Utilize HSQC and HMBC to correlate protons with carbon environments.
- Variable Temperature NMR : Heat samples to 60°C to reduce rotational barriers and simplify splitting patterns .
What analytical techniques validate purity for publication?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
